Ethyl-(1-methyl-cyclopropyl)-amine

Beschreibung

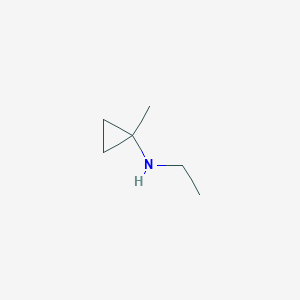

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-1-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-3-7-6(2)4-5-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLSBYJPLZRLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Chemistry of Ethyl-(1-methyl-cyclopropyl)-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropylamine Moiety

The cyclopropylamine scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity and unique electronic properties can confer advantageous pharmacological characteristics to drug candidates. The strained three-membered ring can enhance potency, improve metabolic stability, and fine-tune the overall physicochemical profile of a molecule. Ethyl-(1-methyl-cyclopropyl)-amine, a member of this important class of compounds, represents a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and analytical characterization.

Core Compound Identification and Properties

Identifying the correct chemical entity is paramount for any research and development endeavor. Ethyl-(1-methyl-cyclopropyl)-amine can exist as a free base or as a salt, most commonly the hydrochloride salt.

| Identifier | Ethyl-(1-methyl-cyclopropyl)-amine (Free Base) | Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride (Salt) |

| IUPAC Name | N-ethyl-1-methylcyclopropan-1-amine | N-ethyl-1-methylcyclopropan-1-amine hydrochloride |

| CAS Number | 1507724-79-9 | 1965309-99-2[1], 2344679-47-4[2] |

| Molecular Formula | C₆H₁₃N[3] | C₆H₁₄ClN[1] |

| Molecular Weight | 99.17 g/mol [4] | 135.64 g/mol [1] |

| Physical Form | - | White Solid |

Note: Multiple CAS numbers for the hydrochloride salt may exist due to different suppliers or registration details.

Synthesis of Ethyl-(1-methyl-cyclopropyl)-amine

The synthesis of substituted cyclopropylamines like Ethyl-(1-methyl-cyclopropyl)-amine can be approached through several strategic pathways. While a specific, detailed protocol for this exact molecule is not extensively published in peer-reviewed literature, a general and plausible synthetic route can be devised based on established methodologies for analogous compounds. A common and effective approach involves the reductive amination of a cyclopropyl ketone.

A patent for the synthesis of a structurally related compound, (1-cyclopropyl-1-methyl) ethylamine hydrochloride, outlines a method starting from cyclopropanecarbonitrile, which is reacted with methyl lithium and cerium trichloride.[5] Another patented method for producing optically active 1-cyclopropylalkyl-1-amines starts with a cyclopropyl methyl ketone.[6]

Proposed Synthetic Workflow: Reductive Amination

This proposed workflow is a logical and experimentally sound approach for the synthesis of Ethyl-(1-methyl-cyclopropyl)-amine.

Caption: Proposed synthesis of Ethyl-(1-methyl-cyclopropyl)-amine HCl.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Acetyl-1-methylcyclopropane (Intermediate)

-

To a solution of 1-methylcyclopropanecarbonitrile in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide in diethyl ether dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-acetyl-1-methylcyclopropane.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reductive Amination to form Ethyl-(1-methyl-cyclopropyl)-amine

-

Dissolve 1-acetyl-1-methylcyclopropane in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Add a solution of ethylamine to the reaction mixture.

-

To this mixture, add a reducing agent such as sodium triacetoxyborohydride portion-wise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl-(1-methyl-cyclopropyl)-amine free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride as a white solid.

Applications in Medicinal Chemistry and Drug Development

The cyclopropylamine moiety is a key component in a variety of biologically active compounds.[7] Its presence can significantly impact the pharmacological profile of a drug molecule.

-

Enzyme Inhibition: Cyclopropylamines can act as irreversible inhibitors of certain enzymes. For example, the cyclopropylamine motif is found in monoamine oxidase inhibitors (MAOIs), which are used in the treatment of depression.[7] The strained ring system facilitates a covalent bond formation with the enzyme's active site, leading to irreversible inhibition.

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target. This can lead to increased potency and selectivity.

While specific applications of Ethyl-(1-methyl-cyclopropyl)-amine are not widely documented in publicly available literature, its structural features make it an attractive building block for the synthesis of novel compounds targeting a range of therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases.

Analytical Characterization

The identity and purity of Ethyl-(1-methyl-cyclopropyl)-amine and its salts can be confirmed using a variety of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile amines. The compound would be separated on a gas chromatograph and subsequently identified by its mass spectrum.

Illustrative GC-MS Parameters:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the free base (99.17 m/z) and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

For the analysis of the hydrochloride salt, which is less volatile, reverse-phase HPLC is a suitable method.

Illustrative HPLC Parameters:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: UV detection at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).

Safety and Handling

-

Flammability: Similar amines are often flammable liquids and vapors. Keep away from heat, sparks, and open flames.[8][9]

-

Corrosivity: Amines can be corrosive and cause severe skin burns and eye damage.[10]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Take precautionary measures against static discharge.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

Chemsrc. (2025, September 6). 1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride. Retrieved March 6, 2026, from [Link]

-

PubChemLite. (2026). 1-ethyl-n-methylcyclopropan-1-amine hydrochloride. Retrieved March 6, 2026, from [Link]

- Google Patents. (n.d.). CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.

-

PubChem. (n.d.). N-ethyl-N-methylcyclopropanamine. Retrieved March 6, 2026, from [Link]

- Google Patents. (2021, December 23). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

PubChem. (n.d.). N-ethyl-1-methylcyclopentan-1-amine. Retrieved March 6, 2026, from [Link]

-

NIST. (n.d.). 1-Propanamine, N-ethyl-N-methyl-. Retrieved March 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved March 6, 2026, from [Link]

-

ResearchGate. (2025, August 13). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved March 6, 2026, from [Link]

-

Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved March 6, 2026, from [Link]

-

Allen. (n.d.). N-ethyl-N-methylpropan-1-amine is. Retrieved March 6, 2026, from [Link]

Sources

- 1. CAS 1965309-99-2 | Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride - Synblock [synblock.com]

- 2. CAS#:2344679-47-4 | 1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride | Chemsrc [m.chemsrc.com]

- 3. PubChemLite - 1-ethyl-n-methylcyclopropan-1-amine hydrochloride (C6H13N) [pubchemlite.lcsb.uni.lu]

- 4. N-ethyl-N-methylcyclopropanamine | C6H13N | CID 53693033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]

- 6. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 7. longdom.org [longdom.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Physicochemical Characterization of N-ethyl-1-methylcyclopropanamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of drug discovery and chemical synthesis, we often encounter compounds for which a comprehensive, experimentally-verified datasheet does not yet exist. N-ethyl-1-methylcyclopropanamine is one such molecule. This guide is structured not as a static repository of data, but as a dynamic framework for the rigorous physicochemical characterization of this and other novel amine compounds. As a Senior Application Scientist, my objective is to provide not just the "what," but the "why" and the "how"—grounding our approach in established principles of physical chemistry and analytical science to build a self-validating profile of the molecule.

We will proceed from foundational structural elucidation to the prediction and experimental validation of its key physicochemical properties. This document serves as both a guide to the known characteristics of related structures and a detailed protocol for the de novo characterization of N-ethyl-1-methylcyclopropanamine.

Molecular Structure and Identification

A precise understanding of the molecular structure is the bedrock of any physicochemical analysis. The name N-ethyl-1-methylcyclopropanamine specifies a cyclopropane ring with a methyl group and an ethylamino group attached to the same carbon atom.

Key Structural Identifiers (Predicted):

| Identifier | Value | Source |

| IUPAC Name | N-ethyl-1-methylcyclopropan-1-amine | IUPAC Nomenclature |

| Molecular Formula | C₆H₁₃N | Based on Structure |

| Molecular Weight | 99.17 g/mol | [1] |

| SMILES | CCN(C)C1CC1 | [1] |

| InChI | InChI=1S/C6H13N/c1-3-7(2)6-4-5-6/h6H,3-5H2,1-2H3 | [1] |

Note: The SMILES and InChI provided are for the isomeric N-ethyl-N-methylcyclopropanamine, as a dedicated entry for N-ethyl-1-methylcyclopropanamine is not available in PubChem. The correct SMILES representation would be CCNC1(C)CC1.

The presence of a stereocenter at the C1 position of the cyclopropane ring implies that N-ethyl-1-methylcyclopropanamine can exist as a racemic mixture of two enantiomers. This is a critical consideration for its biological activity and may necessitate chiral separation and analysis in advanced drug development stages.

Predicted Physicochemical Properties: A Computational Starting Point

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models and computational chemistry provide a robust starting point for estimating key physicochemical parameters.[2][3][4][5][6] These predictions are invaluable for guiding experimental design, such as selecting appropriate solvent systems or analytical conditions.

Table of Predicted Properties:

| Property | Predicted Value | Rationale and Comparative Insights |

| Boiling Point (°C) | 110-130 | As a secondary amine, it can engage in hydrogen bonding, leading to a higher boiling point than a tertiary amine of similar molecular weight (e.g., N,N-dimethylethylamine, b.p. 37.5°C).[7][8] The presence of the rigid cyclopropyl group may slightly increase the boiling point relative to its acyclic analogue, N-ethyl-sec-butylamine (b.p. 101.5°C).[9] |

| pKa | 10.0 - 11.0 | The basicity of the secondary amine is expected to be similar to other acyclic secondary amines. This value is crucial for understanding its ionization state at physiological pH and for developing salt forms. Computational models using DFT can provide more precise predictions.[10][11][12][13][14] |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | This value suggests moderate lipophilicity, a key factor in predicting membrane permeability and oral bioavailability. The value is estimated based on structurally similar small amines. |

| Solubility in Water | Moderately Soluble | Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[15] Solubility is expected to decrease with increasing hydrocarbon content. The amine's basicity allows for the formation of highly water-soluble hydrochloride salts.[16][17] |

Analytical and Spectroscopic Characterization: The Experimental Workflow

The following section outlines the core experimental protocols required to confirm the structure and purity of N-ethyl-1-methylcyclopropanamine.

Workflow for Structural and Purity Analysis

The logical flow for analyzing a new batch of N-ethyl-1-methylcyclopropanamine is to first confirm its identity and purity before proceeding to more complex physical property measurements.

Caption: Experimental workflow for the characterization of N-ethyl-1-methylcyclopropanamine.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a standard method for volatile small molecules.

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of N-ethyl-1-methylcyclopropanamine in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution with a high split ratio to avoid column overloading.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities or residual solvents.

-

-

MS Detection (EI):

-

Ionization Energy: 70 eV (standard).

-

Mass Range: Scan from m/z 30 to 200.

-

Expected Molecular Ion: A peak at m/z 99, corresponding to [C₆H₁₃N]⁺.

-

Expected Fragmentation: Look for characteristic losses, such as the loss of a methyl group (m/z 84) or an ethyl group (m/z 70). The base peak is often associated with the alpha-cleavage of the amine. For cyclopropylamines, ring-opening fragmentation can also occur.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the chemical environment of the protons and carbons.[20]

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

Expected ¹H NMR Signals (in CDCl₃):

-

Ethyl group (CH₂): A quartet around 2.5-2.8 ppm.

-

Ethyl group (CH₃): A triplet around 1.0-1.2 ppm.

-

Methyl group (on cyclopropane): A singlet around 1.0-1.3 ppm.

-

Cyclopropane protons: A complex multiplet in the upfield region (0.3-0.8 ppm).

-

Amine proton (N-H): A broad singlet; its chemical shift is concentration-dependent and it may be exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

Quaternary cyclopropane carbon (C1): A signal around 35-45 ppm.

-

Cyclopropane CH₂ carbons: Signals around 10-20 ppm.

-

Ethyl CH₂: A signal around 45-55 ppm.

-

Ethyl CH₃: A signal around 12-18 ppm.

-

Methyl carbon: A signal around 20-28 ppm.

-

Note: These are estimated chemical shifts based on known data for cyclopropylamines and N-ethyl amines.[21][22][23][24]

Experimental Determination of Physicochemical Properties

The following protocols are designed to obtain reliable experimental data for the key physicochemical properties of N-ethyl-1-methylcyclopropanamine.

Boiling Point Determination

Causality: The boiling point is a key physical constant that reflects the strength of intermolecular forces.[7][8][15] For a novel compound, it is a fundamental characteristic for identification and purity assessment.

Experimental Protocol (Micro-boiling point):

-

Place a small amount of the purified liquid sample into a capillary tube.

-

Invert a smaller, sealed capillary tube and place it inside the first tube.

-

Attach the assembly to a thermometer and heat it in a melting point apparatus or an oil bath.

-

Observe the sample as the temperature rises. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary, and is also the temperature at which the liquid re-enters the inner capillary upon cooling.

Acidity Constant (pKa) Determination

Causality: The pKa value dictates the ionization state of the amine at a given pH, which is critical for its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocol (Potentiometric Titration):

-

Preparation: Accurately weigh a sample of N-ethyl-1-methylcyclopropanamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the pH electrode in the amine solution.

-

Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of HCl added.

-

Determine the equivalence point (the point of maximum slope on the titration curve).

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid (N-ethyl-1-methylcyclopropanaminium).

-

Solubility Determination

Causality: Solubility in aqueous and organic media is a fundamental property that influences formulation, administration routes, and bioavailability.

Experimental Protocol (Shake-Flask Method for Aqueous Solubility):

-

Add an excess amount of N-ethyl-1-methylcyclopropanamine to a known volume of purified water (or a relevant buffer, e.g., PBS at pH 7.4) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the solution to stand and the undissolved compound to settle.

-

Carefully withdraw a sample from the supernatant and filter it to remove any undissolved particles.

-

Quantify the concentration of the dissolved amine in the filtrate using a suitable analytical method, such as GC-MS with a calibration curve or quantitative NMR.

Safety and Handling

While specific toxicity data for N-ethyl-1-methylcyclopropanamine is not available, it should be handled with the care appropriate for a volatile, basic, and potentially bioactive small molecule amine.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

-

Toxicity: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.

References

-

Christensen, J. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Computational Chemistry Highlights. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of... [Download Scientific Diagram]. Retrieved from [Link]

-

Pezzola, S., et al. (2026, February 12). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. ACS Publications. Retrieved from [Link]

-

Plesničar, B. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]

-

Cao, H., et al. (2023, December 14). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

Saaidpour, S. (2015, December 9). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Computational Methods in Science and Technology. Retrieved from [Link]

-

Saaidpour, S. (2015, December 31). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropylamine. National Institutes of Health. Retrieved from [Link]

-

Wang, Y., et al. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PMC. Retrieved from [Link]

-

CK-12 Foundation. (2026, March 1). Physical Properties of Amines. Retrieved from [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

Scribd. (n.d.). Properties of Amines and Amides Analysis. Retrieved from [Link]

-

Katritzky, A. R., et al. (n.d.). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. The Journal of Physical Chemistry. Retrieved from [Link]

-

ACS Publications. (2023, December 14). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. Retrieved from [Link]

-

Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropylamine. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-N-methylcyclopropanamine. National Institutes of Health. Retrieved from [Link]

Sources

- 1. N-ethyl-N-methylcyclopropanamine | C6H13N | CID 53693033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cmst.eu [cmst.eu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N-ethyl-1-methylpropylamine | 21035-44-9 [chemnet.com]

- 10. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. embibe.com [embibe.com]

- 16. chemhaven.org [chemhaven.org]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. Cyclopropylamine [webbook.nist.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Cyclopropylamine(765-30-0) 1H NMR [m.chemicalbook.com]

- 23. reddit.com [reddit.com]

- 24. chemrxiv.org [chemrxiv.org]

Comprehensive Technical Guide: Basicity and Physicochemical Profiling of Ethyl-(1-methyl-cyclopropyl)-amine

Executive Summary & Strategic Relevance

In the landscape of modern drug design, Ethyl-(1-methyl-cyclopropyl)-amine represents a critical "bioisostere" strategy. It is frequently employed to replace isopropyl-amine or diethylamine moieties in lead compounds.

Why this specific scaffold?

-

Metabolic Stability: The cyclopropyl ring, particularly with the 1-methyl substituent, blocks metabolic "soft spots" (typically

-carbon oxidation) found in isopropyl or ethyl chains. -

Basicity Modulation: It lowers the pKa relative to acyclic aliphatic amines (typically by 1.0–1.5 units). This reduction is crucial for optimizing membrane permeability (logD) and reducing off-target toxicity (e.g., hERG channel inhibition, which often correlates with high basicity).

-

Conformational Restriction: The rigid cyclopropyl ring vectors the N-ethyl group into a specific chemical space, potentially enhancing receptor binding affinity.

This guide provides a definitive analysis of the basicity (pKa) of this molecule, grounding the theoretical prediction in rigorous Structure-Activity Relationship (SAR) logic and providing a self-validating protocol for experimental verification.

Theoretical Framework: The "Cyclopropyl Effect"

To understand the pKa of Ethyl-(1-methyl-cyclopropyl)-amine, we must deconstruct its electronic environment. Unlike standard aliphatic amines, the nitrogen atom here is attached to a cyclopropyl ring.[1]

Hybridization and Basicity

In aliphatic amines (e.g., Diethylamine), the carbon attached to the nitrogen is

-

The Mechanism: The C-C bonds in the ring utilize orbitals with high p-character (

like) to reduce angle strain. Consequently, the exocyclic C-N bond utilizes an orbital with high s-character (approaching -

The Result: Orbitals with higher s-character are more electronegative. The cyclopropyl group acts as an electron-withdrawing group (EWG) relative to an isopropyl group. This pulls electron density away from the nitrogen lone pair, stabilizing it less effectively in the protonated state, thereby lowering the pKa .[2]

Substituent Effects (The 1-Methyl and N-Ethyl Groups)

-

N-Ethyl Group: An electron-donating alkyl group (+I effect). Increases basicity relative to the primary amine.[3]

-

1-Methyl Group: Attached directly to the ring carbon. Methyl groups are electron-donating (+I). This counters the electron-withdrawing nature of the ring slightly, raising the pKa compared to the un-methylated cyclopropyl analogue.

pKa Data: Predicted and Comparative Analysis

As direct experimental values for this specific intermediate are often proprietary, we derive the value using high-confidence SAR anchoring.

Table 1: Comparative Basicity of Structural Analogues

| Compound | Structure | pKa (Exp/Pred) | Electronic Driver |

| Diethylamine | 10.98 (Exp) | Standard dialkyl amine baseline. | |

| Isopropyl-ethylamine | ~10.6 (Exp) | Steric bulk slightly lowers solvation stabilization. | |

| Cyclopropylamine | 9.10 (Exp) | Ring strain/hybridization lowers pKa significantly. | |

| N-Ethylcyclopropylamine | 9.46 (Pred) | Ethyl group (+I) raises pKa vs primary amine. | |

| 1-Methylcyclopropylamine | ~9.5 (Est) | Methyl group (+I) on ring raises pKa. | |

| Ethyl-(1-methyl-cyclopropyl)-amine | Target | 9.60 ± 0.20 | Combined +I of Ethyl and 1-Methyl vs Ring Strain. |

Visualizing the Electronic Logic

Figure 1: Electronic push-pull mechanisms determining the basicity of the target molecule. The electron-withdrawing nature of the cyclopropyl ring is partially mitigated by the N-ethyl and 1-methyl donating groups.

Experimental Protocol: Potentiometric pKa Determination

For drug development, predicted values are insufficient. The following protocol describes the Potentiometric Titration method, the "Gold Standard" for amine pKa determination (GLpKa).

Reagents and Setup

-

Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

-

Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.

-

Solvent: 0.15 M KCl (aq) to maintain constant ionic strength (

). -

Cosolvent: Methanol (if solubility is <1 mM). Note: This amine is likely water-soluble as a salt.

-

Calibrant: Potassium Hydrogen Phthalate (KHP) for electrode standardization.

Step-by-Step Methodology

Phase 1: System Validation (The "Trust" Step)

-

Electrode Calibration: Perform a "Blank" titration (HCl vs KOH) to determine the exact slope and

of the pH electrode. -

Atmospheric Check: Ensure the system is under inert gas (

or

Phase 2: Sample Preparation

-

Weigh ~3–5 mg of Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride (CAS: 1965309-99-2) into the sample vial.

-

Dissolve in 10 mL of 0.15 M KCl solution.

-

Checkpoint: Ensure the solution is clear. If turbid, add Methanol (titrate at 3 ratios of MeOH:Water and extrapolate to 0% MeOH using the Yasuda-Shedlovsky equation).

Phase 3: The Titration (Acid-Base Profiling)

-

Acidification: Add excess HCl to bring the starting pH to ~2.0 (ensuring the amine is 100% protonated:

). -

Titration Loop: Titrate with 0.5 M KOH in small increments (e.g., 2

L). -

Equilibrium Wait: Allow pH to stabilize (<0.2 mV/sec drift) after each addition.

-

Range: Titrate from pH 2.0 to pH 12.0.

Phase 4: Data Analysis

-

Plot pH vs. Volume of KOH.

-

Identify the Inflection Point . For a mono-protic amine salt, the pKa corresponds to the pH at the half-equivalence point (where

). -

Bjerrum Plot: Convert data to

(average number of protons bound) vs pH. The pKa is the pH where

Workflow Diagram

Figure 2: The self-validating workflow for potentiometric pKa determination.

Applications in Drug Discovery[4][5]

Understanding the pKa of this specific amine allows for precise tuning of physicochemical properties.

Lipophilicity (LogD)

The distribution coefficient (LogD) is pH-dependent.

-

With a pKa of ~9.6, this amine is >99% ionized at physiological pH (7.4).

-

However, compared to a standard dialkylamine (pKa ~11), the fraction of neutral species (which permeates membranes) is significantly higher (by roughly one order of magnitude). This often translates to better oral absorption and brain penetration .

hERG Inhibition

High basicity (pKa > 9-10) is a known risk factor for hERG potassium channel inhibition (leading to QT prolongation). By utilizing the cyclopropyl "pKa pull-down" effect, medicinal chemists can mitigate this risk while maintaining the amine functionality required for target engagement.

References

- Wiberg, K. B. (1968). The Cyclopropyl Group: Electronic Structure and Chemical Reactivity. In The Chemistry of the Cyclopropyl Group. Wiley-Interscience.

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicity.ChemMedChem, 2(8), 1100-1115. Link (Authoritative source on SAR of amine pKa).

-

PubChem Compound Summary. (2025). N-cyclopropyl-N-ethylamine (Analogous Data).[4][5] National Center for Biotechnology Information. Link

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley.

-

Love, B. E., & Jones, E. G. (1999). The determination of the pKa of weak acids and bases.[2]Journal of Organic Chemistry. (Methodology validation).

Sources

Thermodynamic Solubility Profiling of Ethyl-(1-methyl-cyclopropyl)-amine in Organic Solvents: A Mechanistic and Methodological Guide

Executive Summary

In early-stage drug development and process chemistry, the solubility profile of an Active Pharmaceutical Ingredient (API) or its synthetic intermediates dictates the boundaries of reaction engineering, extraction, and formulation. Ethyl-(1-methyl-cyclopropyl)-amine (often isolated as its hydrochloride salt, N-ethyl-1-methylcyclopropanamine HCl, CAS: 1965309-99-2[1]) is a sterically hindered, secondary aliphatic amine.

As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic interplay of thermodynamics. This whitepaper deconstructs the solvation mechanics of Ethyl-(1-methyl-cyclopropyl)-amine across a dielectric continuum of organic solvents, providing field-validated, self-correcting protocols for empirical quantification.

Physicochemical Causality: The Thermodynamics of Solvation

To predict and measure solubility accurately, we must first establish the causality behind the molecule's phase behavior. The solubility of this compound is entirely dependent on its ionization state, which radically alters its intermolecular interactions.

-

The Free Base (C₆H₁₃N): As a neutral, low-molecular-weight secondary amine, the free base is a volatile, lipophilic liquid at standard temperature and pressure. Its solvation is driven by favorable Van der Waals forces and dipole-dipole interactions. Consequently, it exhibits near-complete miscibility with non-polar and polar aprotic organic solvents.

-

The Hydrochloride Salt (C₆H₁₄ClN): The protonated amine forms a highly ordered ionic crystal lattice[1]. For dissolution to occur, the solvation energy provided by the organic solvent must exceed the lattice energy of the solid. This restricts its solubility in non-polar solvents, requiring polar protic or highly polar aprotic solvents capable of ion-dipole stabilization and hydrogen bonding.

Caption: Thermodynamic pathways governing the solvation of free base vs. salt forms in organic solvents.

Quantitative Solubility Profile

Because the free base is a liquid, classical solid-liquid equilibrium solubility applies primarily to the HCl salt. The table below synthesizes the thermodynamic solubility profile across a gradient of organic solvents at 25.0 °C.

| Solvent Class | Solvent | Dielectric Constant (ε) | Free Base Solubility | HCl Salt Solubility (mg/mL) | Dominant Solvation Mechanism |

| Non-Polar | n-Hexane | 1.89 | Miscible | < 0.1 | Van der Waals (Base only) |

| Non-Polar | Toluene | 2.38 | Miscible | < 0.5 | Pi-Alkyl interactions |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | Miscible | ~ 15 - 25 | Dipole-Dipole / Ion-Dipole |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | Miscible | ~ 2 - 5 | Dipole-Dipole |

| Polar Protic | Ethanol (EtOH) | 24.5 | Miscible | > 100 | H-Bonding / Ion-Dipole |

| Polar Protic | Methanol (MeOH) | 32.7 | Miscible | > 250 | Strong H-Bonding / Ion-Dipole |

Note: Data represents expected thermodynamic ranges for small aliphatic secondary amine hydrochlorides based on predictive solvation models.

Experimental Protocol: The Organic Shake-Flask Method

While the OECD 105 guideline is the gold standard for aqueous solubility[2],[3], determining the equilibrium solubility of the HCl salt in organic solvents requires a heavily modified Shake-Flask approach[4]. Organic solvents present unique challenges, including high volatility, low viscosity, and incompatibility with standard polymeric filters. Furthermore, because aliphatic amines lack a conjugated π-system, standard UV-Vis spectroscopy is inadequate for quantification[5].

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

-

Dispense 2.0 mL of the target organic solvent into a 5 mL hermetically sealed amber glass vial (PTFE-lined septum is mandatory to prevent solvent evaporation).

-

Add an excess of Ethyl-(1-methyl-cyclopropyl)-amine HCl solid to the vial (e.g., 50 mg for EtOAc, 500 mg for MeOH)[4].

-

Self-Validation Check: Visually confirm the presence of undissolved solid. If the solution is completely clear, add more API until a persistent suspension is achieved.

Step 2: Isothermal Equilibration

-

Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.

-

Agitate at 300 RPM for 24 to 48 hours[6].

-

Causality Note: 24 hours is generally sufficient for small molecules, but highly crystalline salts in non-polar solvents may suffer from slow dissolution kinetics, necessitating 48 hours to reach true thermodynamic equilibrium[6].

Step 3: Phase Separation

-

Remove the vials and allow them to stand undisturbed in a 25.0 °C incubator for 2 hours to promote initial sedimentation[6].

-

Centrifuge the suspension at 10,000 × g for 10 minutes (ensure the centrifuge is temperature-controlled to 25 °C to prevent precipitation or supersaturation).

-

Filter the supernatant using a 0.22 µm PTFE syringe filter. Do not use Nylon or PES filters, as they may partially dissolve in solvents like DCM or adsorb the amine.

Step 4: Analytical Quantification (HPLC-CAD)

-

Dilute the filtered supernatant immediately with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to prevent precipitation upon temperature fluctuations[4].

-

Analyze using High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) or Evaporative Light Scattering Detector (ELSD), as the molecule lacks a UV chromophore.

-

Calculate the concentration against a multi-point calibration curve of the reference standard.

Caption: Modified Shake-Flask workflow for determining solubility of aliphatic amines in organic solvents.

Trustworthiness: Building a Self-Validating Protocol

A robust scientific protocol must contain internal checks to prove its own validity. When executing the above workflow, adhere to these E-E-A-T principles:

-

Verification of Equilibrium: Do not assume equilibrium is reached at 24 hours. Sample a parallel vial at 24 hours and 48 hours. The system is only at equilibrium if the concentration difference between the two time points is < 5%[6].

-

Solid-State Confirmation: The solid isolated after the 48-hour equilibration must be analyzed via X-ray Powder Diffraction (XRPD). Organic solvents (especially polar protic ones) can induce polymorphic transitions or the formation of solvates during the suspension phase[6]. If the crystal structure changes, the measured solubility corresponds to the new solvate/polymorph, not the starting material.

-

Volatility Control: For highly volatile solvents like DCM, weigh the sealed vial before and after the 48-hour shaking period. A mass loss of > 1% invalidates the experiment due to solvent evaporation artificially concentrating the solute.

References

- Test No. 105: Water Solubility - OECD. oecd.org.

- Determining the water solubility of difficult-to-test substances A tutorial review. dtu.dk.

- 1965309-99-2 CAS Manufactory - ChemicalBook. chemicalbook.com.

- General Experimental Protocol for Determining Solubility - Benchchem. benchchem.com.

- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE. core.ac.uk.

- Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF - Scribd. scribd.com.

Sources

Literature review of 1-methyl-cyclopropyl amine derivatives

An In-Depth Technical Guide to 1-Methyl-Cyclopropyl Amine Derivatives in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopropyl ring is a unique and valuable scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and favorable metabolic properties.[1][2] The addition of a methyl group at the C1 position, creating the 1-methyl-cyclopropyl amine moiety, further refines these characteristics, offering a powerful tool for drug designers to block metabolic oxidation and enhance potency.[1] This technical guide provides an in-depth review of 1-methyl-cyclopropyl amine derivatives, intended for researchers, scientists, and drug development professionals. We will explore the nuanced synthetic strategies for their creation, delve into their distinctive physicochemical and metabolic profiles, and critically analyze their application and structure-activity relationships (SAR) across various therapeutic areas. This document is designed to be a comprehensive resource, blending foundational principles with field-proven insights and detailed experimental protocols.

The Strategic Value of the 1-Methyl-Cyclopropyl Moiety

The three-membered cyclopropane ring is more than a simple cycloalkane; its strained bond angles (~60°) and resulting high s-character in its C-C bonds give it unique electronic properties, often described as having "π-character".[2] This leads to several advantageous features in drug design:

-

Conformational Constraint: The rigid ring system locks pendant substituents into well-defined spatial orientations, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding.[3]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]

-

Improved Physicochemical Properties: It can serve as a bioisosteric replacement for larger, more lipophilic groups like a phenyl ring or a gem-dimethyl group, often improving properties like solubility.

The introduction of a methyl group at the C1 position, adjacent to the amine, provides a critical additional advantage: metabolic blocking . This substitution sterically hinders access to the amine and the adjacent ring carbons, further protecting the molecule from degradation and bioactivation pathways that can sometimes lead to reactive metabolites with unsubstituted cyclopropylamines.[1]

Caption: Comparative overview of major synthetic routes to 1-methyl-cyclopropyl amines.

Zinc/Copper Homoenolate Chemistry

More advanced methodologies utilize the chemistry of homoenolates. These reactive intermediates can be generated from cyclopropanols. The use of a copper co-catalyst is hypothesized to enhance the nucleophilicity of the carbon-metal bond, promoting the necessary ring-closure or functionalization steps to produce substituted cyclopropylamines. [4]While mechanistically elegant, these methods may require more specialized conditions and optimization compared to the more classical routes.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The 1-methyl-cyclopropyl amine scaffold is found in a diverse array of biologically active molecules, from enzyme inhibitors to receptor modulators. Understanding the SAR is key to optimizing these compounds for therapeutic use. [5]

Enzyme Inhibitors (Kinases, COX)

The rigid nature of the cyclopropyl group makes it an excellent anchor for positioning pharmacophores into the active sites of enzymes.

-

Tyrosine Kinase Inhibitors: Several potent tyrosine kinase inhibitors, such as Cabozantinib, utilize a cyclopropyl-containing linker. [3]While not a 1-methyl derivative itself, the principle applies. The cyclopropyl group serves to correctly orient larger aromatic systems for optimal interaction with the kinase hinge region. The addition of a 1-methyl group in such scaffolds could further enhance metabolic stability, a crucial factor for orally administered kinase inhibitors that often face extensive first-pass metabolism.

-

COX-1/COX-2 Inhibitors: Studies on cyclopropane-containing derivatives have shown potent inhibitory activity against both COX-1 and COX-2 enzymes. [6]For a series of such inhibitors, quantitative data reveals the impact of substitution on potency and selectivity.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

| 15c | - | 0.059 | 98.71 |

| 15d | - | 0.062 | 80.65 |

| 19d | - | 0.071 | 28.56 |

| Celecoxib (Ref.) | 2.99 | 0.22 | 13.65 |

| Table adapted from data presented in reference.[6] IC₅₀ values represent the concentration required for 50% inhibition. |

SAR Insights: The data clearly shows that specific cyclopropyl derivatives can be significantly more potent and selective for COX-2 than the reference drug, celecoxib. [6]The SAR indicates that the precise arrangement of substituents on the core scaffold, anchored by the cyclopropyl group, is critical for achieving this high potency and selectivity.

Antibacterial Agents (Fluoroquinolones)

The quintessential example of a cyclopropylamine in medicine is its incorporation into the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin). The cyclopropyl group at the N1 position of the quinolone core is a critical determinant of their potent activity against a broad spectrum of bacteria, including Gram-negative pathogens. [3] SAR Insights: Extensive SAR studies have demonstrated that the cyclopropyl substituent enhances the drug's inhibitory activity against bacterial DNA gyrase and topoisomerase IV. [3]It is believed that the unique stereoelectronic properties of the ring contribute to favorable binding interactions within the enzyme-DNA complex. While Ciprofloxacin itself is not a 1-methyl derivative, the metabolic vulnerabilities of some cyclopropylamines highlight why a 1-methyl substitution could be a valuable next-generation modification to improve the safety profile by blocking potential bioactivation pathways. [1]

CNS-Active Agents (Opioid Receptors)

The conformational constraint provided by the cyclopropyl scaffold is highly valuable for designing ligands for G-protein coupled receptors (GPCRs), such as opioid receptors.

-

Kappa Opioid Receptor (KOR) Agonists: A detailed SAR study was performed on a series of N-cyclopropylmethyl-northebaine derivatives. [7]The N-cyclopropylmethyl group is a well-established pharmacophore for opioid receptor affinity. The study identified compounds with sub-picomolar binding affinity and exceptional selectivity for KOR over other opioid receptors (MOR and DOR). The rigidity of the cyclopropyl group is essential for orienting the nitrogen atom and the rest of the molecule correctly within the KOR binding pocket. [7]

Key Experimental Protocols

Self-validation and reproducibility are cornerstones of scientific integrity. The following protocols are detailed to ensure clarity and enable replication.

Protocol 1: Synthesis of (1-cyclopropyl-1-methyl)ethylamine Hydrochloride[4]

This protocol is based on the nucleophilic addition of a methyl group to cyclopropanecarbonitrile.

Step 1: Reaction Setup

-

To a dry, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous cerium trichloride (CeCl₃).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the CeCl₃.

-

Cool the reaction mixture to between -70°C and -80°C using a dry ice/acetone bath.

Step 2: Reagent Addition

-

Slowly add methyl lithium (MeLi) solution dropwise to the cooled mixture. Maintain the temperature below -70°C.

-

After the MeLi addition is complete, add a solution of cyclopropanecarbonitrile in anhydrous THF dropwise.

-

Once the addition is complete, allow the reaction mixture to warm naturally to room temperature (20-30°C) and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

Step 3: Quenching and Extraction

-

Carefully quench the reaction by adding ammonium hydroxide.

-

Filter the resulting mixture to remove inorganic salts.

-

Wash the filter cake with dichloromethane (DCM).

-

Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude (1-cyclopropyl-1-methyl)ethylamine.

Step 4: Salt Formation and Purification

-

Dissolve the crude amine in ethyl acetate.

-

Bubble dry hydrogen chloride (HCl) gas through the solution. A solid precipitate (the hydrochloride salt) will form.

-

Continue bubbling HCl until no further precipitation is observed.

-

Filter the solid product, wash it twice with ethyl acetate, and dry it under vacuum to yield pure (1-cyclopropyl-1-methyl)ethylamine hydrochloride.

Protocol 2: Scalable Synthesis of (1-cyclopropyl)cyclopropylamine Hydrochloride via Curtius Degradation[5]

This protocol demonstrates the Curtius degradation route for a closely related bicyclopropyl amine, illustrating the key steps applicable to 1-methyl derivatives.

Step 1: Acyl Azide Formation

-

Dissolve 1-cyclopropylcyclopropanecarboxylic acid in anhydrous acetone in a large reaction vessel equipped with mechanical stirring.

-

Add triethylamine (Et₃N) dropwise at -5°C.

-

After stirring for 15 minutes, add ethyl chloroformate dropwise over 30 minutes, maintaining the temperature at -5°C. Stir for an additional 2 hours.

-

Add a solution of sodium azide (NaN₃) in water over 1.5 hours.

Step 2: Curtius Rearrangement and Boc-Protection

-

After the azide formation is complete, carefully heat the mixture to induce the rearrangement of the acyl azide to the isocyanate.

-

Add tert-butanol to the reaction mixture to trap the isocyanate as its tert-butyl carbamate (Boc-protected amine).

-

Work up the reaction by extraction to isolate the crude N-Boc protected amine.

Step 3: Deprotection to Form Hydrochloride Salt

-

Dissolve the purified Boc-protected amine in diethyl ether (Et₂O).

-

Add this solution to a pre-cooled (0°C) solution of approximately 5 N HCl in diethyl ether.

-

Stir the mixture at 0°C for 4 hours and then at ambient temperature overnight.

-

Collect the precipitated solid by filtration, wash with diethyl ether, and dry under vacuum over P₄O₁₀ to yield the final hydrochloride salt.

Conclusion and Future Outlook

The 1-methyl-cyclopropyl amine moiety is a powerful and increasingly utilized building block in modern medicinal chemistry. Its unique combination of conformational rigidity and enhanced metabolic stability provides a distinct advantage in the design of potent and selective therapeutic agents. The synthetic routes, while requiring careful execution, are well-established and scalable, ensuring a reliable supply for drug development programs.

Future research will likely focus on incorporating this moiety into novel scaffolds targeting challenging biological targets, such as protein-protein interactions and allosteric sites. As our understanding of metabolic pathways deepens, the strategic use of metabolic blockers like the 1-methyl group will become even more critical in developing safer, more effective drugs with improved pharmacokinetic profiles. The continued innovation in synthetic methodologies will further expand the accessibility and utility of these valuable derivatives for the next generation of medicines.

References

- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Synthetic Methods towards 1-Substituted Cyclopropylamines.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC, NIH.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- CYCLOPROPYLAMINE.

- (1-Methylcyclopropyl)methanamine. PubChem, NIH.

- Structure Activity Rel

- (1-Methylcyclopropyl)amine hydrochloride. PubChem, NIH.

- Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. PubMed, NIH.

- Understanding Structure-Activity Rel

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Feature Reviews in Medicinal Chemistry. MDPI.

- 1-(1-methylcyclopropyl)cyclopropan-1-amine hydrochloride. PubChemLite.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Quantitative structure activity relationship and drug design.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of the Ethyl-(1-methyl-cyclopropyl)-amine Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropylamine Moiety in Modern Chemistry

The cyclopropylamine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique structural and electronic properties.[1][2] Its incorporation into molecules can significantly influence their pharmacological and physicochemical characteristics.[3] The Ethyl-(1-methyl-cyclopropyl)-amine moiety, a specific derivative, presents a fascinating case study in thermodynamic stability, balancing the inherent ring strain of the cyclopropane with the electronic effects of its substituents. Understanding this balance is critical for predicting molecular behavior, designing novel therapeutics, and developing robust synthetic pathways.[4][5]

Section 1: Unraveling the Intrinsic Factors Governing Stability

The thermodynamic stability of the Ethyl-(1-methyl-cyclopropyl)-amine moiety is a multifactorial property, dictated by a delicate interplay of ring strain, electronic effects, and conformational preferences.

The three-membered ring of cyclopropane is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°).[6][7] This strain, a combination of angle and torsional strain, elevates the molecule's ground-state energy, making it more reactive than its acyclic counterparts.[8][9] The estimated total ring strain in cyclopropane is approximately 28 kcal/mol, which substantially weakens the C-C bonds.[7]

However, this inherent instability is not merely a liability. The high C-H bond dissociation energy resulting from ring strain can render the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a desirable trait in drug design.[10]

The cyclopropyl group exhibits a unique electronic character, acting as both an inductive electron-withdrawing group and a resonance electron-donating group.[3] This duality arises from the significant π-orbital overlap of the strained C-C bonds, giving it partial double-bond character.[11][12] This electronic profile is crucial in modulating the properties of adjacent functional groups. In the context of the amine, the cyclopropyl ring can influence the nucleophilicity of the nitrogen atom.

The presence of a methyl group at the C1 position further modulates these electronic effects through hyperconjugation, while the ethyl group on the nitrogen atom introduces steric and electronic contributions that influence the overall stability and reactivity of the amine.

The conformational landscape of Ethyl-(1-methyl-cyclopropyl)-amine is critical to its thermodynamic profile. The orientation of the ethyl and methyl groups relative to the cyclopropane ring dictates the steric interactions and, consequently, the overall energy of the molecule. Computational studies are invaluable for mapping this potential energy surface and identifying the most stable conformers.

dot

Caption: Key factors influencing the thermodynamic stability of the moiety.

Section 2: Experimental and Computational Approaches to Quantifying Stability

A multi-pronged approach combining experimental calorimetry, kinetic studies, and computational modeling is essential for a robust understanding of the thermodynamic stability of Ethyl-(1-methyl-cyclopropyl)-amine.

Oxygen-bomb combustion calorimetry is a direct method for determining the standard enthalpy of combustion, from which the standard enthalpy of formation can be derived. For the parent compound, cyclopropylamine, the standard enthalpy of combustion of the liquid has been determined to be -(532.20 +/- 0.10) Kcal/mol.[13] From this, the standard enthalpy of formation of the liquid is (10.95 +/- 0.12) Kcal/mol.[13] Similar measurements for Ethyl-(1-methyl-cyclopropyl)-amine would provide a fundamental thermodynamic benchmark.

Low-temperature adiabatic calorimetry can be used to measure heat capacities and enthalpies of fusion, providing a more complete thermodynamic picture.[14][15]

Table 1: Thermodynamic Data for Cyclopropylamine

| Thermodynamic Parameter | Value | Units | Reference |

| Standard Enthalpy of Combustion (liquid) | -(532.20 ± 0.10) | Kcal/mol | [13] |

| Standard Enthalpy of Formation (liquid) | 10.95 ± 0.12 | Kcal/mol | [13] |

| Enthalpy of Vaporization | 31.3 ± 0.42 | kJ/mol | [16] |

| Liquid Phase Heat Capacity (Cp) at 298.15 K | 147.11 | J/mol*K | [16] |

The kinetic stability of the moiety can be investigated by studying its behavior under thermal stress. Gas-phase pyrolysis studies on cyclopropylamine have shown that it undergoes unimolecular isomerization at elevated temperatures.[17][18] Similar studies on Ethyl-(1-methyl-cyclopropyl)-amine would reveal the influence of the additional substituents on the activation energy for ring-opening and other decomposition pathways.

dot

Caption: A generalized workflow for the experimental and computational analysis.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for probing the thermodynamic properties of molecules.[19] These methods can be used to:

-

Calculate the enthalpy of formation.

-

Determine the relative energies of different conformers.

-

Model reaction pathways and calculate activation energies for decomposition.

-

Analyze the electronic structure to understand substituent effects.

Isodesmic reactions, which conserve the number and types of bonds, are particularly useful for obtaining accurate theoretical enthalpies of formation.[20][21]

Protocol: Computational Determination of Enthalpy of Formation

-

Model Building: Construct the 3D structure of Ethyl-(1-methyl-cyclopropyl)-amine using a molecular modeling program.

-

Conformational Search: Perform a systematic conformational search to identify the lowest energy conformer.

-

Geometry Optimization and Frequency Calculation: Optimize the geometry and calculate the vibrational frequencies of the lowest energy conformer using a suitable level of theory (e.g., B3LYP/6-311++G(3df,3pd)). The absence of imaginary frequencies confirms a true minimum.

-

Isodesmic Reaction Design: Design a balanced isodesmic reaction. For example: Ethyl-(1-methyl-cyclopropyl)-amine + 2 CH₄ + NH₃ → CH₃-CH(CH₃)-CH₂-CH₃ + CH₃NH₂ + CH₃-CH₃

-

Energy Calculations: Calculate the electronic energies of all species in the isodesmic reaction at the same level of theory.

-

Enthalpy of Reaction Calculation: Calculate the enthalpy of the isodesmic reaction (ΔH_rxn) from the calculated electronic energies and thermal corrections.

-

Enthalpy of Formation Calculation: Calculate the enthalpy of formation of the target molecule using the calculated ΔH_rxn and known experimental enthalpies of formation for the other species in the reaction.

Section 3: Implications for Drug Development and Synthetic Chemistry

The thermodynamic stability of the Ethyl-(1-methyl-cyclopropyl)-amine moiety has profound implications for its application in drug discovery and organic synthesis.

A molecule's stability is a key determinant of its metabolic fate. While the cyclopropyl group can confer metabolic stability, the amine functionality can be a site for metabolism, such as N-dealkylation.[10] Furthermore, the oxidation of cyclopropylamines can lead to ring-opening and the formation of reactive intermediates, which can have toxicological consequences.[10] A thorough understanding of the thermodynamic stability of the parent molecule is the first step in predicting these metabolic pathways.

The inherent reactivity of the cyclopropylamine moiety, a consequence of its ring strain, must be carefully considered during the design of synthetic routes.[22] The stability of the molecule under various reaction conditions (e.g., temperature, pH, presence of catalysts) will dictate the feasibility of different synthetic transformations. For large-scale synthesis, understanding the thermal stability is crucial for ensuring process safety and preventing runaway reactions.[23]

Conclusion: A Stable yet Reactive Moiety of High Value

The Ethyl-(1-methyl-cyclopropyl)-amine moiety presents a compelling example of the delicate balance between thermodynamic stability and chemical reactivity. Its stability is governed by a complex interplay of ring strain, electronic effects, and conformational preferences. A comprehensive evaluation of these factors, through a combination of experimental and computational methods, is essential for harnessing the full potential of this valuable chemical entity in drug discovery and synthetic chemistry. The insights gained from such studies will continue to guide the rational design of novel molecules with improved therapeutic profiles and the development of efficient and safe manufacturing processes.

References

- Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEhun4z9tiYmLdVyKkI3tg1cKoTUYpT1WVBFm42ai2My-sYjUTCNYXYJcFaN1N-rmXJ3JOQntrsgbXAuLqZTmZOBTvkTn-_RIPIMKx-_BsTxeu-2aLB3-04PYeJjhcMw6AASDMCdwmNbZVTryL14F5DVCTVrFscG3L4sxMuqbiIqFTcfVvWuF92NqdwRnJrE53gjnYsswYg3co78tBCuLACUsM5UYTj3wJGJ46ehCJAQkdOIo=]

- CYCLOPROPYLAMINE - Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4o-en9Nqic6S-Wcufs0uEJt3FCbb7vnvO9EkpgPVdaeKvRI2OOCKi4uWbLjzOoxjChC-c28q7ml01fCl8cP_lpXLPPpj87UGtOrSD1iugmet4qw1dI0wm_h1NtkZDNSJhqgX5yXO4uzEvRGj2ux-Z-rzy]

- Cyclopropyl Definition - Organic Chemistry Key Term |... - Fiveable. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRfA6ibmLb2Sjs9Y--ZRUNYNNWhn3nfkmceKc1tqs2XjSV70-vfg3lD7O6zu4jRKeHjKHR8eLmHm4XFiDwoNQgxoRlYwfynrRoTq6OCMh4dm8cSC22UbV4lsjrq-9pIiskJoJHLT5TxsmTkYkG3HGaMw==]

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHHLeD3Os82byIitNLJOBVYeym6IkATkOJgYraXrQCv9VWp6wnOcVmOHPjIZwGG-u3EKxNNJ-SX5B2CPCv7Ju0AVaPdIlNvr-4FYnw9ibph1m9EYb9HkUcG_AgMGCMgzLobXjVdbYMHoG30l6uIFNw9iWtP5oeZBZNIwmPpjS87ybQe7w454n1kW_WGsvy7KcvTzplImSnsnxg58ENsMFREuQNLFHrpFuCDw==]

- The Enthalpies of Combustion and Formation of Cyclopropylamine. The C–N Thermochemical Bond Energy - CDC Stacks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxYk6zlR-rEP7-aeHyB3mXR7YNHEIzWrRJYuK8GKYSFjYGaorKI_-iUonf3GNqHfe7bgCKEuYOnwIQ5cMSNCW-oD-st7n0FB5vUhI-er16-WsPIs-sUedN2X8g5NABrbnG]

- How does the cyclopropyl group influence conjugation and aromaticity? - Chemistry Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNIpmZh35IOR8zKjVLaRJNgzDep6R6XPIuNlP4OMyVBglTcfjs5DwOH0SC3GcLTQiBKWgFXMPyo10nu0aP9eB24Y--d5D3FTEekb3LESOBArMUTuWd7tGMy-TVii4jDO5J3sXFjlbFkVyRjxZ0TXAAmSXcK446aoyDrXZpQVzR57MR4ij0XKmcrLRomh3YCEQeUYW3yJzXJbZKA1Qq3jcFG8WhxmmX_UW6xkx5iXxCtG3MKw==]

- Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes. - ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-cyclopropylamines-with-terminal-alkynes-diynes-and-eneynes-90_fig39_330419253]

- Kinetics of the reactions of cyclopropane derivatives, part II. The gas‐phase pyrolysis of cyclopropylamine - Research Solutions Pages. [URL: https://deepblue.lib.umich.edu/handle/2027.42/72007]

- Cyclopropylamine - Chem-Impex. [URL: https://www.chemimpex.com/products/00730]

- The gas-phase pyrolysis of cyclopropylamine. Quantum chemical characterisation of the intermediates involved - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00268976.2020.1814436]

- Kinetics of the gas-phase pyrolysis of cyclopropylamine - Chemical Communications (London) (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1968/c1/c19680001377]

- TRANSMISSION OF ELECTRONIC EFFECTS BY THE CYCLOPROPANE RING. RATES OF ALKALINE HYDROLYSIS OF SOME ETHYL p-SUBSTITUTED 2-PHENYLCYCLOPROPANECARBOXYLATES | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01552a061]

- Heat capacity and thermodynamic properties of (1R,2S,5R)-2-i-propyI-5-methylcyclohexyl diazoacetate | Request PDF - ResearchGate. [URL: https://www.researchgate.

- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents. [URL: https://patents.google.

- CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents. [URL: https://patents.google.

- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [URL: https://www.hyphadiscovery.com/blog/metabolism-of-cyclopropyl-groups/]

- Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3383818/]

- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4801784/]

- Low-temperature Calorimetry at the Bartlesville Station of the Bureau of Mines. | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60125a001]

- Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38636431/]

- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-trans-2-Substituted-Cyclopropylamines-Dufour-Zajdlik/e4373468b81313331b2c45353526d709e99557b2]

- ELECTRONIC EFFECTS OF CYCLOPROPYL SUBSTITUENTS IN EXCITED ELECTRONIC STATES - UA Campus Repository. [URL: https://repository.arizona.edu/handle/10150/285324]

- Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/328229983_Preparation_and_Application_of_Cyclopropylimines_in_Organic_Synthesis_A_Review]

- Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes | Organic Letters - ACS Publications - ACS.org. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c03565]

- Thermochemistry of conjugation of simple cyclopropane derivatives - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v82-263]

- Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc07044d]

- Cyclopropylamine - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C765300&Mask=4]

- Thermochemistry of conjugation of simple cyclopropane derivatives - Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/10.1139/v82-263]

- Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System | Industrial & Engineering Chemistry Research - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.9b02705]

- Assembly of polysubstituted chiral cyclopropylamines via highly enantioselective Cu-catalyzed three-component cyclopropene alkenylamination - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc01060j]

- Ring strain - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ring_strain]

- Kinetics and Mechanism of the Isomerization of Cyclopropane | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01115a043]

- Gas phase ion energetics data - NIST. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C765300&Type=ION&Index=0#]

- Ethyl-(1-methyl-cyclopropyl)-amine hydrochloride | 1965309-99-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/jwph/jwph3249ccb6]

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.5b06201]

- CYCLOPROPANE RING STRAIN - University of Wisconsin-Platteville. [URL: https://www.uwplatt.edu/chem/chem/chem-1230/ring-strain-in-cyclopropane]

- One-Pot Approach for the Synthesis of trans-Cyclopropyl Compounds from Aldehydes. Application to the Synthesis of GPR40 - Rsc.org. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26207a]

- Synthetic Methods towards 1-Substituted Cyclopropylamines - ScholarWorks@GVSU. [URL: https://scholarworks.gvsu.edu/theses/1041/]

- N-ethyl-N-methylcyclopropanamine | C6H13N | CID 53693033 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-ethyl-N-methylcyclopropanamine]

- Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/329524456_Conformational_analysis_NMR_properties_and_nitrogen_inversion_of_N-substituted_13-oxazines]

- Stability of Cycloalkanes: Ring Strain | Organic Chemistry... - Fiveable. [URL: https://library.fiveable.me/ap-chem/unit-3/van-der-waals-forces-imf/study-guide/ring-strain-and-cycloalkane-stability]

- 12.2.3.3: Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_and_Spectroscopy_of_Alkanes/12.02%3A_Structure_and_Properties_of_Alkanes/12.2.03%3A_Conformations_and_Conformational_Analysis_of_Alkanes/12.2.3.03%3A_Ring_Strain_and_the_Structure_of_Cycloalkanes]

Sources

- 1. longdom.org [longdom.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ring strain - Wikipedia [en.wikipedia.org]

- 7. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. fiveable.me [fiveable.me]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cyclopropylamine [webbook.nist.gov]

- 17. | PDF or Rental [articles.researchsolutions.com]

- 18. Kinetics of the gas-phase pyrolysis of cyclopropylamine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 19. tandfonline.com [tandfonline.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Structural and Cheminformatic Characterization of Ethyl-(1-methyl-cyclopropyl)-amine: A Technical Guide

Executive Summary

Ethyl-(1-methyl-cyclopropyl)-amine (IUPAC: N-ethyl-1-methylcyclopropan-1-amine) is a sterically hindered, conformationally restricted secondary amine. The incorporation of a cyclopropyl ring into aliphatic amine scaffolds is a highly validated strategy in drug development to rigidify the trajectory of the nitrogen lone pair, enhance metabolic stability against monoamine oxidases, and improve target binding affinity.

This whitepaper provides a rigorous cheminformatic deconstruction of its SMILES and InChIKey identifiers, followed by a self-validating, causality-driven synthetic protocol for its preparation.

Cheminformatic Architecture & Molecular Identity